氟卡尼 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flecainide hydrochloride is a class Ic antiarrhythmic agent used primarily to manage atrial fibrillation and paroxysmal supraventricular tachycardias. It was first synthesized in 1972 and received FDA approval in 1985. Flecainide hydrochloride is known for its ability to prevent supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .

科学研究应用

氟卡尼胺盐酸盐在科学研究中具有广泛的应用:

化学: 它被用作研究抗心律失常药物及其机制的参考化合物。

生物学: 氟卡尼胺用于离子通道功能和心脏电生理的研究。

医学: 该化合物被广泛研究用于治疗心律失常及其潜在的副作用。

作用机制

氟卡尼胺盐酸盐通过阻断心脏中快速内向钠通道发挥作用,从而减缓心脏动作电位的上升速度。这种作用延长了不应期并降低了兴奋性,从而阻止了可能导致心律失常的异常电活动。 此外,氟卡尼胺抑制延迟整流钾通道,进一步稳定心脏节律 .

生化分析

Biochemical Properties

Flecainide hydrochloride interacts with various enzymes and proteins within the body. It blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart . This blockade also shortens the duration of action potentials through the Purkinjie fibers . Flecainide hydrochloride also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Finally, it also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .

Cellular Effects

Flecainide hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by altering the transport of ions across cell membranes, thereby affecting the electrical activity of the cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Flecainide hydrochloride involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level by blocking fast inward sodium channels and preventing delayed rectifier potassium channels from opening . This alters the electrical activity of the cells and can affect the expression of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flecainide hydrochloride can change over time. For example, the plasma half-life of unchanged Flecainide hydrochloride is relatively long, with a mean of 20 hours after single doses and 16 hours after multiple dosages This indicates that the compound has a degree of stability and does not degrade quickly

Dosage Effects in Animal Models

In animal models, the effects of Flecainide hydrochloride can vary with different dosages. For instance, Flecainide hydrochloride caused a decrease in atrial fibrillatory rate in all horses, further supporting the method to be a non-invasive technique to study the effect of antiarrhythmic compounds .

Metabolic Pathways

Flecainide hydrochloride is involved in various metabolic pathways. The majority of Flecainide hydrochloride is eliminated by the kidneys, with the remainder metabolized by the cytochrome P450 2D6 isoenzyme in the liver . Therefore, alterations in renal function or urine pH will greatly affect the elimination of Flecainide hydrochloride, as more is eliminated by the kidney than by the hepatic route .

Transport and Distribution

Flecainide hydrochloride is transported and distributed within cells and tissues. After oral administration in healthy human subjects, Flecainide hydrochloride absorption is prompt and nearly complete . It does not appear to undergo consequential presystemic biotransformation .

准备方法

合成路线和反应条件: 氟卡尼胺盐酸盐的合成通常以2,5-双(2,2,2-三氟乙氧基)苯甲酸的制备为起点。 然后将该化合物转化为酰氯,随后与2-哌啶基甲胺反应生成所需的产物 。反应条件通常涉及使用诸如二氯甲烷之类的溶剂以及三乙胺之类的催化剂。

工业生产方法: 氟卡尼胺盐酸盐的工业生产涉及类似的合成路线,但在更大的规模上。 该工艺针对效率和成本效益进行了优化,通常利用连续流动反应器和自动化系统以确保一致的质量和产率 .

化学反应分析

反应类型: 氟卡尼胺盐酸盐会发生各种化学反应,包括:

氧化: 氟卡尼胺在特定条件下可以被氧化,导致形成不同的代谢产物。

还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用诸如氢化锂铝之类的还原剂。

取代: 通常使用氢氧化钠和氰化钾之类的亲核试剂.

形成的主要产物: 从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成羟基化代谢产物,而取代反应会导致形成各种取代衍生物 .

相似化合物的比较

氟卡尼胺盐酸盐经常与其他Ic类抗心律失常药物,如普罗帕酮和恩卡尼德进行比较。虽然这三种化合物具有相似的作用机制,但氟卡尼胺在特定的结合性质和药代动力学方面是独特的。 例如,与普罗帕酮相比,氟卡尼胺的半衰期更长,使其适合更少频率的给药 .

类似化合物:

普罗帕酮: 另一种用于类似适应症的Ic类抗心律失常药物。

氟卡尼胺盐酸盐独特的性质和广泛的应用使其成为临床和研究环境中一种有价值的化合物。

属性

IUPAC Name |

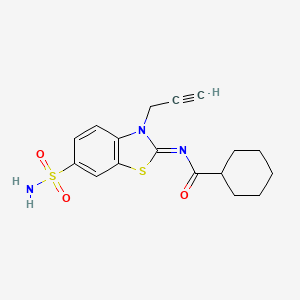

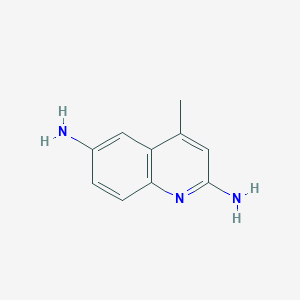

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQDMHWQWTIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2382527.png)

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)

![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)

![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)

![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)

![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)